4'-((2-Ethoxy-7-(methoxycarbonyl)-1h-benzo[d]imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid
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Overview
Description
4’-((2-Ethoxy-7-(methoxycarbonyl)-1h-benzo[d]imidazol-1-yl)methyl)-[1,1’-biphenyl]-2-carboxylic acid is a complex organic compound that features a benzoimidazole moiety linked to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-((2-Ethoxy-7-(methoxycarbonyl)-1h-benzo[d]imidazol-1-yl)methyl)-[1,1’-biphenyl]-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 1H-imidazole with 4-chloromethylbenzoic acid, followed by esterification and subsequent functional group modifications . The reaction conditions often require controlled temperatures and the use of solvents like methanol or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4’-((2-Ethoxy-7-(methoxycarbonyl)-1h-benzo[d]imidazol-1-yl)methyl)-[1,1’-biphenyl]-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Common in modifying the benzoimidazole or biphenyl moieties.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . Reaction conditions vary but often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups like halides or amines.
Scientific Research Applications
4’-((2-Ethoxy-7-(methoxycarbonyl)-1h-benzo[d]imidazol-1-yl)methyl)-[1,1’-biphenyl]-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4’-((2-Ethoxy-7-(methoxycarbonyl)-1h-benzo[d]imidazol-1-yl)methyl)-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The benzoimidazole moiety can bind to specific sites, altering the activity of the target and leading to various biological effects . Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Azilsartan medoxomil potassium: Shares a similar biphenyl structure but with different functional groups.
4-((1H-Imidazol-1-yl)methyl)benzoic acid: Contains a similar imidazole moiety but lacks the biphenyl structure.
Uniqueness
4’-((2-Ethoxy-7-(methoxycarbonyl)-1h-benzo[d]imidazol-1-yl)methyl)-[1,1’-biphenyl]-2-carboxylic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C25H22N2O5 |
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Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-[4-[(2-ethoxy-7-methoxycarbonylbenzimidazol-1-yl)methyl]phenyl]benzoic acid |
InChI |
InChI=1S/C25H22N2O5/c1-3-32-25-26-21-10-6-9-20(24(30)31-2)22(21)27(25)15-16-11-13-17(14-12-16)18-7-4-5-8-19(18)23(28)29/h4-14H,3,15H2,1-2H3,(H,28,29) |
InChI Key |
GDLRDIRLOKCOSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C(=O)OC |
Origin of Product |
United States |
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